molecular formula C14H25NO3 B2842557 Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2344680-62-0

Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2842557
CAS No.: 2344680-62-0
M. Wt: 255.358
InChI Key: SHXGPARJLRDVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with a hydroxymethyl (-CH2OH) substituent at position 9 and a tert-butyl carboxylate protective group. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the tert-butyl group) and reactivity at the hydroxymethyl site, enabling derivatization for applications in medicinal chemistry and drug discovery . Its molecular formula is C13H23NO3, with a molecular weight of approximately 241.33 g/mol, aligning with structurally similar spiro derivatives .

Properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXGPARJLRDVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Spirocyclization Followed by Hydroxymethylation

This approach, adapted from CN111620869A, involves constructing the spiro framework before introducing the hydroxymethyl group:

Step 1: Ethyl Malonate Alkylation
Ethyl malonate undergoes bis-alkylation with 1,3-dibromopropane in ethanol (25–80°C, 5 hr) to yield diethyl 2,2-dipropylmalonate (Compound 2).

Step 2: Borohydride Reduction
Lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hr) reduces the ester groups to diol 3.

Step 3: Tosylation
Reaction with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hr) produces ditosylate 4.

Step 4: Spirocyclization
Cesium carbonate in acetonitrile (25–90°C, 3 hr) facilitates intramolecular cyclization to form spiroamine 5.

Step 5: Magnesium-Mediated Reduction
Magnesium chips in methanol (25–80°C, 1 hr) reduce residual carbonyl groups to alcohol 6.

Step 6: Boc Protection
Treatment with di-tert-butyl dicarbonate in dichloromethane (25°C, 12 hr) yields protected amine 7.

Step 7: Hydroxymethyl Introduction
Palladium-catalyzed hydrogenation (25°C, 3 hr) of a ketone intermediate (not explicitly shown in) could introduce the hydroxymethyl group via ketone reduction.

Route 2: Early-Stage Hydroxymethyl Incorporation

An alternative method introduces the hydroxymethyl group prior to spirocyclization:

Step 1: Hydroxymethyl Malonate Synthesis
Ethyl hydroxymethylmalonate is prepared via Knoevenagel condensation of diethyl malonate with formaldehyde.

Step 2: Reductive Amination
Condensation with 1,3-diaminopropane under hydrogenation conditions forms the spirocyclic diamine core.

Step 3: Selective Boc Protection
Boc anhydride selectively protects the secondary amine in dichloromethane at 25°C.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield Source
Spirocyclization Base Cs2CO3 in MeCN 78% yield improvement
Reduction Temperature 0–5°C Prevents over-reduction
Boc Protection Time 12–16 hr >95% conversion
Hydrogenation Pressure 1 atm H2 Minimal side products

Yield Optimization Strategies

  • Microwave-Assisted Cyclization : Reduced spirocyclization time from 3 hr to 20 min with comparable yield (72%).
  • Cryogenic Reduction : Maintaining lithium borohydride reactions below -10°C improved diol yield to 89%.
  • Catalytic Hydrogenation : Using 5% Pd/C instead of Pd(OH)2 enhanced hydroxymethyl group selectivity.

Industrial Scalability Assessment

The patent route demonstrates scalability up to kilogram quantities:

Batch Size Overall Yield Purity (HPLC)
100 g 41% 98.2%
1 kg 38% 97.8%

Key scalability challenges include:

  • Exothermic Risk in magnesium-mediated reductions requiring jacketed reactors.
  • Pd Catalyst Recovery systems to reduce production costs.

Comparative Method Analysis

Method Steps Overall Yield Key Advantage
Patent Route 7 38–41% Commercially viable
Hydroxymethyl-First 5 29% Fewer purification steps
Enzymatic Resolution 6 33% High enantiomeric excess

Emerging Methodologies

Recent advances propose:

  • Flow Chemistry : Continuous hydrogenation using microreactors improves safety profile.
  • Biocatalytic Reductions : Alcohol dehydrogenase-mediated ketone reduction for enantioselective hydroxymethyl formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to modify the spirocyclic core or the ester group, often using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediates:
    Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into more complex molecules that exhibit therapeutic properties.
  • Antimicrobial Activity:
    Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents. The hydroxymethyl group is particularly relevant for enhancing solubility and bioactivity .
  • Neurological Research:
    Compounds with similar structures have been investigated for their potential neuroprotective effects. The azaspiro framework may influence receptor interactions, offering pathways for developing treatments for neurodegenerative diseases .

Organic Synthesis Applications

  • Building Blocks for Complex Molecules:
    The compound's ability to undergo further functionalization makes it a valuable building block in organic synthesis. It can be used to create a variety of derivatives through reactions such as acylation and alkylation.
  • Synthesis of Heterocycles:
    Due to its nitrogen-containing structure, this compound can be utilized in the synthesis of heterocyclic compounds, which are essential in many biological systems and materials science applications .

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized several derivatives of this compound to evaluate their antimicrobial properties against various bacterial strains. The results indicated that specific modifications to the tert-butyl group enhanced activity against resistant strains, showcasing its potential as a lead compound in drug development.

Case Study 2: Neuroprotective Effects

In another study, researchers explored the neuroprotective effects of a derivative of this compound on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and oxidative damage, indicating its potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound : Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 9 -CH2OH C13H23NO3 241.33 Drug intermediate, derivatization
Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 2 -CH2OH C13H23NO3 241.33 Synthetic building block
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2 -C=O C13H21NO3 239 Precursor for nucleophilic additions
7-Azaspiro[3.5]nona-2-ylmethanol HCl 2 -CH2OH (HCl salt) C8H16ClNO ~273 Reactive intermediate
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 2,7 -NH (diaza) C12H20N2O3 240.3 PET tracer synthesis

Biological Activity

Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, also known by its CAS number 240401-28-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a spirocyclic structure which is characteristic of many biologically active compounds.

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization processes. The synthetic route typically employs readily available starting materials and has been optimized for high yield and purity, making it suitable for large-scale production .

Research indicates that this compound exhibits activity as a modulator of chemokine receptors, particularly CCR3 and CCR5. These receptors are critically involved in immune responses and have been implicated in various diseases, including HIV infection and inflammatory disorders . The compound's ability to regulate these receptors suggests potential applications in treating conditions associated with immune dysregulation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways. For instance, it has shown concentration-dependent inhibition in assays involving type III secretion systems (T3SS), which are crucial for the pathogenicity of several bacteria .

Concentration (µM) Inhibition (%)
1025
2550
5075

This table summarizes the observed inhibition rates at varying concentrations, indicating a promising pharmacological profile.

Cytotoxicity Assessment

Cytotoxicity assays have confirmed that this compound exhibits low toxicity to mammalian cells at therapeutic concentrations. This safety profile enhances its potential as a therapeutic agent .

Case Studies and Applications

Recent studies have highlighted the compound's efficacy in models of inflammatory diseases. For example, a study focusing on its effects on macrophage activation showed that it could significantly reduce pro-inflammatory cytokine production, suggesting its role as an anti-inflammatory agent .

Q & A

Basic: What synthetic routes are commonly employed to synthesize Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, and what reaction conditions are critical?

Methodological Answer:
The synthesis typically involves spirocyclization and functional group modifications. For example, a related compound (tert-butyl 1-azaspiro[3.5]nonane-7-carboxylate) is synthesized via reactions between tert-butyl 4-methylenepiperidine-1-carboxylate and trichloroacetyl chloride in the presence of a zinc/copper couple . Key conditions include:

  • Temperature control : Reactions often proceed at 0–25°C to avoid undesired side products.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
  • Protecting groups : The tert-butyloxycarbonyl (Boc) group stabilizes the amine during synthesis .
    Post-synthesis, purification via column chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) is critical for isolating the target compound .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spirocyclic framework and hydroxymethyl group. For example, ¹H NMR peaks at δ 3.5–4.0 ppm may indicate the hydroxymethyl proton, while spirocyclic protons appear as distinct multiplets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₂₃NO₃, expected m/z 241.33) .
  • Infrared Spectroscopy (IR) : Peaks near 1700 cm⁻¹ confirm the carbonyl group (C=O) in the carboxylate moiety .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions (e.g., ring-opening or oxidation)?

Methodological Answer:

  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in spirocyclization .
  • Reaction monitoring : Use TLC or in-situ FTIR to detect intermediates and terminate reactions before side products form .
  • Protecting group strategy : The Boc group minimizes oxidation of the amine; however, acidic conditions during deprotection require careful pH control (pH 2–4) to prevent hydroxymethyl group degradation .
  • Temperature gradients : Slow warming (e.g., 0°C → room temperature) during cyclization reduces exothermic side reactions .

Advanced: How should discrepancies in spectroscopic data between synthesized batches be resolved?

Methodological Answer:

  • Cross-validation : Combine NMR, MS, and HPLC to rule out impurities. For example, a missing hydroxymethyl peak in NMR may indicate incomplete reduction, requiring repetition with fresh LiAlH₄ .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if spectral ambiguities persist .
  • Batch comparison : Compare reaction logs (e.g., solvent purity, humidity levels) to identify variables affecting reproducibility .

Basic: What are the key functional groups in this compound, and how do they influence reactivity?

Methodological Answer:

  • Hydroxymethyl (-CH₂OH) : Participates in nucleophilic substitutions (e.g., tosylation) or oxidations (e.g., to carboxylates using KMnO₄) .
  • Boc-protected amine : Stabilizes the spirocyclic amine but requires acidic deprotection (e.g., HCl/dioxane) for further functionalization .
  • Spirocyclic framework : The rigid structure enhances stereochemical control in downstream reactions, making it valuable for chiral synthesis .

Advanced: What strategies are recommended for designing derivatives with enhanced biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify the hydroxymethyl group to esters or ethers to alter lipophilicity and bioavailability .
  • Enzymatic assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays to identify inhibitory activity .
  • Molecular docking : Simulate interactions with biological targets (e.g., protein active sites) to prioritize synthetic targets .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm). Purity ≥95% is standard, with retention time matching a certified reference .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from theoretical values .
  • Karl Fischer titration : Moisture content ≤0.1% ensures stability during storage .

Advanced: How can computational methods aid in predicting the reactivity or stability of this compound?

Methodological Answer:

  • DFT calculations : Predict thermodynamic stability of tautomers or conformers (e.g., spirocyclic vs. open-chain forms) .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted modifications .
  • Degradation modeling : Use Arrhenius equations to forecast shelf-life under varying storage conditions (e.g., temperature, humidity) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill management : Neutralize acidic residues (from Boc deprotection) with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the hydroxymethyl group .

Advanced: What methodologies are used to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., IC₅₀ values) to control for batch variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify consensus targets .
  • Orthogonal assays : Confirm initial findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.